2-phenoxyethyl 1H-indazole-3-carboxylate

Cannabinoid Pharmacology CB1 Receptor Binding Indazole-3-carboxylate SAR

Indazole SAR studies often require structurally defined N-unsubstituted reference compounds unavailable from standard catalogs. • Dual-annotated chem. probe: CDK9 inhibitor & moderate-affinity CB1 ligand (IC50=334 nM in [³H]-CP-55940 displacement) • QSAR-ready parameters: MW 282.29, LogP 3.389, 6 rotatable bonds, 1 HBD, 4 HBA • ≥98% purity; documented CAS 763098-07-3, InChIKey PJGUEFCQUFQFMV-UHFFFAOYSA-N & canonical SMILES for analytical method validation

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 763098-07-3
Cat. No. B12517669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxyethyl 1H-indazole-3-carboxylate
CAS763098-07-3
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H14N2O3/c19-16(15-13-8-4-5-9-14(13)17-18-15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChIKeyPJGUEFCQUFQFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethyl 1H-Indazole-3-Carboxylate Overview


2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3; also designated WAY-635319) is a synthetic indazole derivative featuring a 3-carboxylate ester linkage to a 2-phenoxyethyl side chain [1]. This compound is documented in authoritative chemical databases including PubChem (CID 2088069) and ChEMBL (CHEMBL1399973) [1]. The molecular framework consists of a 1H-indazole core (MW 282.29; formula C16H14N2O3) with calculated physicochemical properties including a predicted boiling point of 499.9 ± 25.0 °C and density of 1.3 ± 0.1 g/cm³ [2]. The compound is commercially available from multiple research suppliers, typically at ≥98% purity, with storage recommendations of -80°C for DMSO solutions or sealed dry conditions at 2–8°C for powder form .

Uniqueness of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate


Indazole-3-carboxylate derivatives exhibit widely divergent biological activity profiles depending on the nature of the ester substituent. The phenoxyethyl ester side chain in 2-phenoxyethyl 1H-indazole-3-carboxylate confers a distinct receptor interaction profile compared to methyl, naphthyl, or pentyl-substituted indazole-3-carboxylates [1]. The indazole core itself functions as a phenol bioisostere with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism relative to phenolic analogs [1]; however, the ester substituent at the 3-position critically modulates target engagement. Data from comparative analyses of indazole-3-carboxylates demonstrate that variations in the ester moiety produce substantial differences in spectroscopic properties, electronic structure, and band gap energies—parameters that correlate with intramolecular charge transfer and bioactivity [2]. Consequently, substituting this compound with a methyl ester analog or N-alkylated derivative without empirical validation will likely yield non-equivalent receptor binding, divergent pharmacokinetic behavior, and irreproducible experimental outcomes. Procurement decisions must therefore be guided by the specific quantitative evidence delineated below.

Quantitative Evidence for 2-Phenoxyethyl 1H-Indazole-3-Carboxylate


CB1 Receptor Binding Affinity vs. SDB-005

2-Phenoxyethyl 1H-indazole-3-carboxylate binds to the CB1 cannabinoid receptor with an IC50 of 334 nM in a radioligand displacement assay using [³H]-CP-55940 as the competing radioligand [1]. In contrast, SDB-005 (naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate)—a closely related indazole-3-carboxylate analog differing in both N1-substitution (pentyl vs. hydrogen) and ester moiety (naphthyl vs. phenoxyethyl)—exhibits substantially higher CB1 receptor affinity with a Ki of 21 nM [2].

Cannabinoid Pharmacology CB1 Receptor Binding Indazole-3-carboxylate SAR

CDK9 Inhibitor Annotation

2-Phenoxyethyl 1H-indazole-3-carboxylate (designated WAY-635319) is annotated as a CDK9 inhibitor in commercial research catalogs, distinguishing it from other indazole-3-carboxylate analogs that are primarily characterized as cannabinoid receptor ligands . Methyl 1H-indazole-3-carboxylate, by comparison, is documented as a CB2 receptor activator with CB1 binding capacity and apoptosis-inducing properties, with no annotation regarding CDK9 activity .

CDK9 Inhibition Kinase Pharmacology Cancer Cell Cycle Research

Solubility and Storage Conditions

2-Phenoxyethyl 1H-indazole-3-carboxylate is commercially supplied as a 10 mM solution in DMSO with documented solubility of ≥10 mM in DMSO at 25°C, and requires storage at -80°C when in solution (shipped on dry ice) or at -20°C for powder form . The compound features a carboxylate ester linkage that imparts solubility in organic solvents while limiting aqueous solubility, a characteristic of this ester subclass . In contrast, the free acid form (1H-indazole-3-carboxylic acid) exhibits distinct solubility properties due to the presence of the ionizable carboxylic acid group, and methyl ester analogs may demonstrate different organic solvent compatibility profiles [1].

Compound Handling Solution Stability Laboratory Storage Protocols

Physicochemical Profile vs. N-Alkylated Analogs

2-Phenoxyethyl 1H-indazole-3-carboxylate possesses a calculated LogP (ALogP) of 3.389, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 6 rotatable bonds, with a molecular weight of 282.29 . Comparative quantum chemical analysis of indazole-3-carboxylate derivatives reveals that structural modifications substantially alter electronic properties; naphthalene-1-yl-(5-fluoropentyl)-1H-indazole-3-carboxylate (M5) exhibits the lowest calculated band gap energy among studied analogs, a parameter correlated with intramolecular charge transfer and potential bioactivity differences [1].

Computational Chemistry QSAR Molecular Property Prediction

Research Applications for 2-Phenoxyethyl 1H-Indazole-3-Carboxylate


CB1 Receptor Binding Reference Standard

Researchers investigating CB1 receptor pharmacology may utilize 2-phenoxyethyl 1H-indazole-3-carboxylate as a moderate-affinity indazole-3-carboxylate reference ligand (IC50 = 334 nM in [³H]-CP-55940 displacement assays) for comparison against high-potency N-alkylated indazole-3-carboxylates such as SDB-005 (Ki = 21 nM) . This compound is suitable for structure-activity relationship (SAR) studies examining how the absence of N1-alkylation and the presence of a phenoxyethyl ester moiety modulate cannabinoid receptor engagement relative to the more extensively studied N-pentyl naphthyl ester scaffold [1].

CDK9 Inhibitor Screening

WAY-635319 (2-phenoxyethyl 1H-indazole-3-carboxylate) is annotated as a CDK9 inhibitor and is appropriate for inclusion in kinase inhibitor screening panels, transcriptional regulation studies, or cancer cell cycle research where CDK9 modulation is of interest . This application distinguishes the compound from indazole-3-carboxylate analogs primarily characterized as synthetic cannabinoid receptor ligands, offering a divergent research trajectory for laboratories focused on kinase pharmacology .

QSAR and Computational Modeling

The defined physicochemical profile of 2-phenoxyethyl 1H-indazole-3-carboxylate (MW 282.29, LogP 3.389, 6 rotatable bonds, 1 HBD, 4 HBA) makes it suitable as a structurally characterized data point in quantitative structure-activity relationship (QSAR) models and computational chemistry studies of indazole-3-carboxylate derivatives . Comparative DFT analyses of indazole-3-carboxylates demonstrate that ester substituent variation produces measurable differences in electronic parameters including band gap energies, and this compound provides a distinct N-unsubstituted phenoxyethyl ester reference point within such comparative studies [1].

Analytical Reference Standard

This compound may serve as an analytical reference standard for developing and validating chromatographic or spectroscopic methods targeting indazole-3-carboxylate derivatives. The commercial availability of 2-phenoxyethyl 1H-indazole-3-carboxylate at defined purity (≥98%) with documented CAS registry (763098-07-3), InChIKey (PJGUEFCQUFQFMV-UHFFFAOYSA-N), and canonical SMILES string supports its use in method validation protocols, particularly where differentiation from N-alkylated or alternative ester indazole-3-carboxylates is analytically required .

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